REACTION_CXSMILES
|
[Br-].[NH2:2][C:3]1[CH:8]=[CH:7][N+:6]([CH:9]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.[H][H]>[Pt](=O)=O.CO>[C:16]1([CH:9]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:6]2[CH2:7][CH2:8][CH:3]([NH2:2])[CH2:4][CH2:5]2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:0.1|
|
Name
|
15.5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-amino-1-(diphenylmethyl)-pyridinium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].NC1=CC=[N+](C=C1)C(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is then removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with three 200 parts by volume portions of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid residue obtained
|
Type
|
CUSTOM
|
Details
|
is triturated with 250 parts by volume of anhydrous ethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(N1CCC(CC1)N)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |